molecular formula C20H18N2O4S2 B15097551 N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B15097551
M. Wt: 414.5 g/mol
InChI Key: RNFMKCLNLQOTCG-BOPFTXTBSA-N
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Description

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a rhodanine derivative characterized by a thiazolidinone core with a thioxo group at position 2 and an oxo group at position 2. The Z-configured 2,5-dimethoxybenzylidene substituent at position 5 and the 2-methylbenzamide group at position 3 distinguish this compound structurally . The compound’s molecular weight and structural integrity are confirmed via spectroscopic methods like NMR and mass spectrometry .

Properties

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C20H18N2O4S2/c1-12-6-4-5-7-15(12)18(23)21-22-19(24)17(28-20(22)27)11-13-10-14(25-2)8-9-16(13)26-3/h4-11H,1-3H3,(H,21,23)/b17-11-

InChI Key

RNFMKCLNLQOTCG-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=S

Origin of Product

United States

Preparation Methods

The synthesis of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-methylbenzoyl chloride under basic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo (–S=) and oxo (–C=O) groups at positions 2 and 4 of the thiazolidinone ring serve as electrophilic sites for nucleophilic attack.

Reaction TypeConditionsOutcomeReferences
Thiol displacementAlkyl halides in DMF, 60–80°CSubstitution at sulfur to form sulfides
Amine substitutionPrimary amines, refluxFormation of thiourea derivatives

For example, treatment with methyl iodide in dimethylformamide (DMF) at 70°C replaces the thioxo sulfur with a methyl group, yielding sulfides. This reactivity is critical for synthesizing analogs with modified biological activity.

Oxidation-Reduction Reactions

The compound’s conjugated system and sulfur atoms participate in redox processes:

SubstrateOxidizing/Reducing AgentProductApplication
Thioxo group (–S=)H<sub>2</sub>O<sub>2</sub>Sulfonyl group (–SO<sub>2</sub>–)Enhanced water solubility
Benzylidene double bondNaBH<sub>4</sub>Saturated benzyl derivativeStructural diversification

Oxidation with hydrogen peroxide converts the thioxo group to a sulfonyl moiety, altering electronic properties and potential drug-target interactions. Reduction of the benzylidene double bond with sodium borohydride produces a saturated analog, which is less planar but more flexible.

Hydrolysis Reactions

The amide and ester linkages are susceptible to hydrolysis:

Acidic Hydrolysis

  • Conditions: 6M HCl, reflux

  • Outcome: Cleavage of the amide bond to yield 2-methylbenzoic acid and a thiazolidinone intermediate.

Basic Hydrolysis

  • Conditions: NaOH (10%), 80°C

  • Outcome: Saponification of dimethoxy groups to hydroxyl derivatives.

Cyclization and Condensation

The benzylidene moiety participates in Knoevenagel condensations to form fused heterocycles:

ReactantCatalystProductYield
MalononitrilePiperidine, ethanolPyrido[2,3-d]thiazole derivative62–68%
ThioureaAcetic acidThiazolo[5,4-b]pyridine55%

These reactions expand the compound’s utility in synthesizing polycyclic scaffolds for drug discovery.

Metal Coordination

The sulfur and oxygen atoms act as ligands for transition metals:

Metal SaltCoordination SiteComplex Stability Constant (log K)
Cu(II) chlorideThioxo sulfur8.9 ± 0.2
Fe(III) nitrateCarbonyl oxygen7.4 ± 0.3

Copper complexes exhibit enhanced antioxidant activity compared to the free ligand. This property is leveraged in catalysis and metallodrug design.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • E/Z isomerization of the benzylidene double bond.

  • Radical formation at the thiazolidinone ring, detectable via ESR spectroscopy.

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique features:

CompoundKey Functional GroupsReaction Rate with H<sub>2</sub>O<sub>2</sub>
Target compound2,5-Dimethoxybenzylidene, thioxo1.0 (reference)
2,3-Dimethoxy analog2,3-Dimethoxybenzylidene0.78
4-Methylbenzenesulfonamide derivative Sulfonamide group1.22

The electron-donating 2,5-dimethoxy substituents decrease oxidation rates compared to sulfonamide derivatives .

Stability Under Physiological Conditions

Studies simulating gastric fluid (pH 2.0, 37°C) show:

  • Half-life : 12.3 ± 1.2 hours

  • Degradation products : 2-Methylbenzoic acid (major), thiazolidinone fragments (minor).

Scientific Research Applications

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodanine derivatives exhibit diverse bioactivities influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Rhodanine Derivatives

Compound Name Substituents on Benzylidene/Benzamide Key Biological Activities Unique Features References
Target Compound
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide 2,5-dimethoxybenzylidene; 2-methylbenzamide Anticancer, antimicrobial Enhanced selectivity due to 2,5-dimethoxy positioning; balanced lipophilicity
Analog 1 : N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide 2,4-dimethoxybenzylidene; 3-hydroxybenzamide Anti-inflammatory, antimicrobial Higher solubility due to hydroxy group; moderate cytotoxicity
Analog 2 : N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide 2-methoxybenzylidene; 2-methylbenzamide Antiviral, enzyme inhibition Reduced steric hindrance; lower IC50 in enzyme assays
Analog 3 : N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide 4-octyloxybenzylidene; unsubstituted benzamide Anticancer, agricultural applications Increased lipophilicity and bioavailability due to octyloxy chain
Analog 4 : N-[(5Z)-5-(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide 3,4-dimethoxyphenyl; 2-nitrobenzamide Antifungal, antiparasitic Nitro group enhances redox activity; broader spectrum of action

Key Observations :

Substituent Positioning :

  • The 2,5-dimethoxy configuration in the target compound provides optimal steric and electronic interactions for enzyme inhibition compared to 2,4- or 2,3-dimethoxy analogs .
  • Methyl vs. Hydroxy Groups : The 2-methylbenzamide in the target compound improves metabolic stability relative to the 3-hydroxybenzamide in Analog 1, which increases solubility but may reduce membrane permeability .

Bioactivity Profiles :

  • Anticancer Activity : The target compound and Analog 3 show potent anticancer effects, but Analog 3’s octyloxy chain enhances tumor penetration .
  • Antimicrobial Spectrum : Analog 4’s nitro group confers stronger antifungal activity, while the target compound’s dimethoxy groups favor antibacterial action .

Synthetic Considerations :

  • The condensation-cyclization route is common, but substituent-specific reagents (e.g., 2,5-dimethoxybenzaldehyde vs. 4-octyloxybenzaldehyde) dictate reaction optimization .

Research Findings and Data

Table 2: Selected Pharmacological Data

Compound IC50 (μM) for Cancer Cell Lines MIC (μg/mL) for S. aureus LogP Key Target
Target Compound 12.3 ± 1.2 (MCF-7) 8.5 ± 0.7 3.2 Topoisomerase IIα
Analog 1 28.9 ± 2.1 (HeLa) 6.2 ± 0.5 2.1 COX-2
Analog 3 9.8 ± 0.9 (A549) 15.4 ± 1.3 5.7 Tubulin polymerization
Analog 4 N/A 2.1 ± 0.2 (C. albicans) 2.8 Cytochrome P450

Mechanistic Insights :

  • The target compound inhibits topoisomerase IIα via intercalation, validated by molecular docking studies .
  • Analog 3 disrupts microtubule dynamics, while Analog 1’s hydroxy group facilitates hydrogen bonding with COX-2 .

Biological Activity

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial and antifungal properties, structure-activity relationships (SAR), and cytotoxicity studies.

  • Molecular Formula : C18H15N3O4S2
  • Molecular Weight : 401.455 g/mol
  • Exact Mass : 401.050398 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including the compound , exhibit notable antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in different studies:

CompoundBacteria TestedMIC (mg/mL)Reference
Compound 8Enterobacter cloacae0.004
Compound 12E. coli0.004
Compound 11Staphylococcus aureus0.008
Compound 17Bacillus cereus0.008

The compounds demonstrated MIC values significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating a promising alternative for treating bacterial infections.

Antifungal Activity

The antifungal properties of the compound were also evaluated against various fungal strains. The following table presents the MIC values for selected fungi:

CompoundFungi TestedMIC (mg/mL)Reference
Compound 15Trichoderma viride0.004
Compound 15Aspergillus fumigatus0.060

The results indicate that these compounds possess excellent antifungal activity, particularly against T. viride, which was the most sensitive strain tested.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the thiazolidinone ring and substitution patterns on the benzylidene moiety significantly influenced biological activity. Compounds with electron-donating groups at specific positions exhibited enhanced antibacterial and antifungal properties.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using the MTT assay against normal MRC5 cells to evaluate the safety profile of the compounds. The results indicated that while exhibiting potent antimicrobial activity, some derivatives showed acceptable cytotoxicity levels, making them potential candidates for further development.

Q & A

Q. Basic: What are the standard synthetic routes for preparing N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide?

The compound is typically synthesized via a multi-step protocol:

Thiazolidinone core formation : Condensation of thiosemicarbazide with chloroacetic acid and sodium acetate under reflux in a DMF/acetic acid mixture (2–3 hours) to form the 4-thiazolidinone scaffold .

Benzylidene introduction : Reaction of the thiazolidinone with 2,5-dimethoxybenzaldehyde in glacial acetic acid, catalyzed by anhydrous sodium acetate, under reflux (7–8 hours) to yield the Z-configured benzylidene derivative .

Amidation : Coupling of the intermediate with 2-methylbenzoyl chloride using triethylamine as a base in dichloromethane .
Key considerations : Monitor reaction progress via TLC (ethyl acetate/hexane) and purify via recrystallization (ethanol or DMF/ethanol mixtures) .

Q. Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Solvent optimization : Replace glacial acetic acid with ionic liquids (e.g., [BMIM]BF₄) to enhance reaction rates and Z/E selectivity .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30–45 minutes at 100°C) while maintaining >85% yield .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to suppress side reactions like oxazole formation during benzylidene conjugation .

Structural Characterization

Q. Basic: What spectroscopic methods are essential for confirming the compound’s structure?

  • NMR : Use 1^1H NMR to verify the Z-configuration of the benzylidene group (δ 7.8–8.2 ppm for the vinyl proton) and 13^{13}C NMR to confirm the thioxo group (δ ~200 ppm) .
  • IR : Identify the C=O (1680–1720 cm⁻¹) and C=S (1220–1250 cm⁻¹) stretches .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 455.1 [M+H]⁺) .

Q. Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen-bonding patterns?

  • Crystallization : Grow single crystals via slow evaporation from DMSO/ethanol.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks (e.g., O–H···S interactions) .
  • Validation : Check for π-π stacking (3.5–4.0 Å) and graph-set analysis (e.g., R22(8)R_2^2(8) motifs) using PLATON .

Biological Activity Evaluation

Q. Basic: How to design in vitro assays for antitumor activity screening?

  • Cell lines : Test against A549 (lung), HepG2 (liver), and PC-3 (prostate) cancer cells .
  • Dose-response : Use 1–100 µM concentrations with 48-hour exposure.
  • Viability assays : MTT or SRB staining; calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
  • Controls : Include doxorubicin (positive) and DMSO (vehicle).

Q. Advanced: What mechanistic studies can explain contradictory activity data across cell lines?

  • Target identification : Perform kinase profiling or thermal shift assays to identify binding partners (e.g., tubulin or VEGFR-2) .
  • Apoptosis assays : Measure caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) .
  • Resistance analysis : Compare ABC transporter expression (e.g., P-gp) in sensitive vs. resistant lines via qPCR .

Computational and Crystallographic Data Analysis

Q. Basic: How to validate molecular docking poses against experimental data?

  • Software : Use AutoDock Vina with the compound’s X-ray structure (PDB ID from ).
  • Scoring : Compare docking energies (< -8 kcal/mol) with IC₅₀ correlations.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. Advanced: How to resolve discrepancies between predicted and observed hydrogen-bonding interactions?

  • QTAIM analysis : Calculate bond critical points (ρ > 0.2 a.u.) for O–H···S bonds using Multiwfn .
  • Hirshfeld surfaces : Map contact distances (e.g., dₙorm < 1.0) to identify underrepresented interactions in crystallographic models .

Stability and Reactivity

Q. Basic: What conditions destabilize the thioxo-thiazolidinone core?

  • pH sensitivity : Avoid alkaline conditions (pH > 9), which promote hydrolysis to thiol derivatives.
  • Light exposure : Store in amber vials; UV irradiation (>300 nm) induces Z→E isomerization .

Q. Advanced: How to design accelerated degradation studies for shelf-life prediction?

  • Forced degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) and monitor via HPLC (C18 column, acetonitrile/water).
  • Kinetic modeling : Apply Arrhenius equation to extrapolate degradation rates at 25°C .

Data Contradiction Analysis

Q. Advanced: How to address conflicting SAR data in derivatives with modified benzamide groups?

  • 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields (q² > 0.5) .
  • Free-Wilson analysis : Deconstruct activity contributions of substituents (e.g., 2-methyl vs. 4-methoxy) .

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